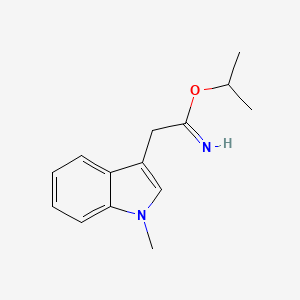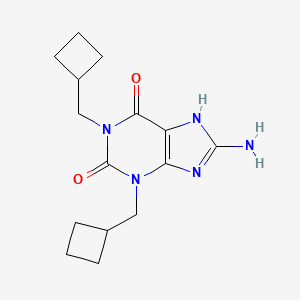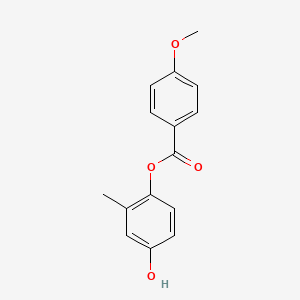
magnesium;1-ethyl-4-methoxybenzene;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-ethyl-4-methoxybenzene;iodide is an organometallic compound that combines magnesium, 1-ethyl-4-methoxybenzene, and iodide
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-ethyl-4-methoxybenzene;iodide typically involves the reaction of 1-ethyl-4-methoxybenzene with magnesium in the presence of an iodide source. This reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent formed. The general reaction can be represented as follows:
1-ethyl-4-methoxybenzene+Mg+I2→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature, solvent, and concentration of reactants, are optimized to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-ethyl-4-methoxybenzene;iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The iodide group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce hydrocarbons.
Scientific Research Applications
Magnesium;1-ethyl-4-methoxybenzene;iodide has several scientific research applications:
Organic Synthesis: It is used as a Grignard reagent in organic synthesis to form carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of advanced materials and polymers.
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of magnesium;1-ethyl-4-methoxybenzene;iodide involves the formation of a Grignard reagent, which is highly reactive and can participate in nucleophilic addition reactions. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1-ethyl-4-methylbenzene;iodide
- Magnesium;1-ethyl-4-hydroxybenzene;iodide
- Magnesium;1-ethyl-4-chlorobenzene;iodide
Uniqueness
Magnesium;1-ethyl-4-methoxybenzene;iodide is unique due to the presence of the methoxy group, which can influence the reactivity and stability of the compound. The methoxy group can donate electron density through resonance, making the compound more reactive in certain types of chemical reactions compared to its analogs.
Properties
CAS No. |
125446-62-0 |
|---|---|
Molecular Formula |
C9H11IMgO |
Molecular Weight |
286.39 g/mol |
IUPAC Name |
magnesium;1-ethyl-4-methoxybenzene;iodide |
InChI |
InChI=1S/C9H11O.HI.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
IMNUAYXEZQWYPS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C[CH2-].[Mg+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)



![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)

![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)


